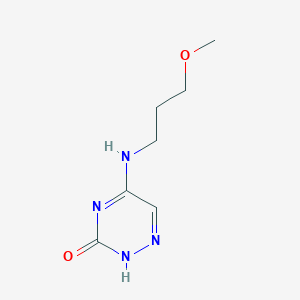
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one, also known as MPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPT is a triazine derivative that has been synthesized through a variety of methods, including microwave-assisted synthesis, and has been found to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one inhibits the growth of cancer cells, making it a potential candidate for cancer treatment. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The exact mechanism of action of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one is not fully understood. However, studies have shown that 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one inhibits the activity of certain enzymes, including tyrosinase and acetylcholinesterase. This inhibition leads to a decrease in the production of melanin and an increase in the levels of acetylcholine, respectively.
Biochemical and Physiological Effects:
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has been found to have various biochemical and physiological effects. Studies have shown that 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has antioxidant properties, which help to protect cells from oxidative damage. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has also been found to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has been found to have neuroprotective properties, which help to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one in lab experiments is its high purity. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one can be synthesized with a purity of up to 98%, which makes it ideal for use in various experiments. However, one of the limitations of using 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one. One of the most promising directions is in the field of cancer research. Further studies are needed to determine the exact mechanism of action of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one and its potential as a cancer treatment. Additionally, further research is needed to explore the potential applications of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one in the development of new antibiotics and other pharmaceuticals.
Conclusion:
In conclusion, 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one can be synthesized through various methods, including microwave-assisted synthesis, and has been found to have various biochemical and physiological effects. While there are limitations to the use of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one in lab experiments, its potential applications make it an exciting area of research for the future.
Métodos De Síntesis
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one can be synthesized through various methods, including microwave-assisted synthesis, solvent-free synthesis, and others. One of the most commonly used methods is the reaction of 3-amino-1-propanol with cyanuric chloride in the presence of triethylamine. This method yields 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one with a purity of up to 98%.
Propiedades
Nombre del producto |
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one |
|---|---|
Fórmula molecular |
C7H12N4O2 |
Peso molecular |
184.2 g/mol |
Nombre IUPAC |
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H12N4O2/c1-13-4-2-3-8-6-5-9-11-7(12)10-6/h5H,2-4H2,1H3,(H2,8,10,11,12) |
Clave InChI |
CLGKCYVBQUXYRJ-UHFFFAOYSA-N |
SMILES |
COCCCNC1=NC(=O)NN=C1 |
SMILES canónico |
COCCCNC1=NC(=O)NN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254167.png)
![methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254168.png)
![ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B254169.png)
![ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B254170.png)
![Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254171.png)
![Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254172.png)

![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B254180.png)


![6-amino-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B254186.png)
